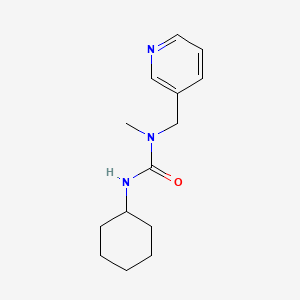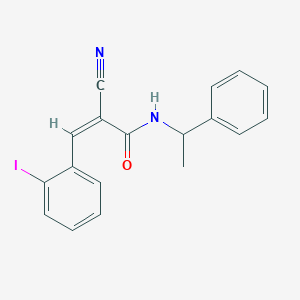![molecular formula C16H18N2O3S B7564783 N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7564783.png)
N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase inhibitors (HDACIs). MS-275 has been extensively studied in the scientific community due to its potential therapeutic applications in cancer treatment and other diseases.
Mécanisme D'action
N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide exerts its anticancer effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation leads to chromatin condensation and transcriptional repression of tumor suppressor genes, which can promote cancer progression. By inhibiting HDAC activity, N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide can induce histone hyperacetylation, leading to chromatin relaxation and transcriptional activation of tumor suppressor genes. N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide can also affect non-histone proteins such as transcription factors, leading to the downregulation of oncogenes and upregulation of tumor suppressor genes.
Biochemical and Physiological Effects:
N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has been shown to have various biochemical and physiological effects in preclinical studies. In vitro studies have shown that N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide can induce cell cycle arrest at the G1 and G2/M phases, leading to a decrease in cell proliferation. N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and -independent pathways. In addition, N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide can induce differentiation in cancer cells, leading to a decrease in the stemness and tumorigenicity of cancer cells. N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has also been shown to sensitize cancer cells to radiation and chemotherapy, leading to increased cancer cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has several advantages for lab experiments. It is a highly potent and selective HDAC inhibitor, making it a valuable tool for studying the role of HDACs in cancer and other diseases. N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has also been shown to have low toxicity in preclinical studies, making it a promising candidate for clinical trials. However, N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has some limitations for lab experiments. It has poor water solubility, which can affect its bioavailability and pharmacokinetics. N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide can also have off-target effects on non-HDAC proteins, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide. One area of interest is the combination therapy of N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide with other anticancer agents such as immunotherapy and targeted therapy. N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has also been shown to have potential therapeutic applications in other diseases such as neurodegenerative disorders and inflammatory diseases. Future studies can focus on the development of N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide analogs with improved pharmacokinetics and bioavailability. In addition, the role of HDACs in cancer and other diseases is still not fully understood, and further studies can focus on elucidating the molecular mechanisms of HDAC inhibition by N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide.
Méthodes De Synthèse
The synthesis of N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide involves the reaction of 3-methylbenzenesulfonyl chloride with 2-amino-5-dimethylaminobenzamide in the presence of a base such as triethylamine. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to form N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide. This synthetic route has been optimized to produce high yields of N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide with high purity.
Applications De Recherche Scientifique
N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in cancer treatment. In vitro studies have shown that N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide can induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines such as prostate, breast, and lung cancer. N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a promising combination therapy.
Propriétés
IUPAC Name |
N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-5-4-6-13(9-11)18-22(20,21)14-8-7-12(2)15(10-14)16(19)17-3/h4-10,18H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIDSGQUHUUPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7564714.png)

![3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7564720.png)
![1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7564726.png)
![6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564728.png)

![N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7564735.png)
![1,3-Dimethyl-7-[1-(1-phenyltetrazol-5-yl)ethyl]purine-2,6-dione](/img/structure/B7564749.png)


![(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7564769.png)

![N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7564779.png)